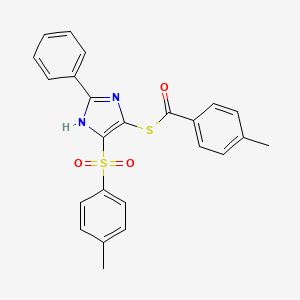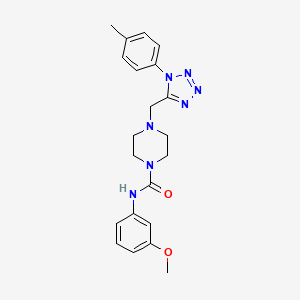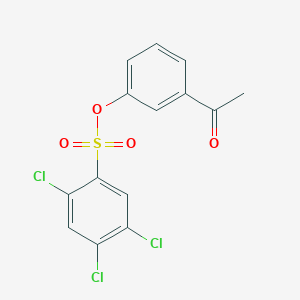
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate is an organic compound that features both acetyl and sulfonate functional groups. This compound is of interest due to its unique chemical structure, which combines an acetyl group attached to a phenyl ring and a sulfonate group attached to a trichlorobenzene ring. Such a structure can impart distinct chemical and physical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate typically involves a multi-step process. One common method includes the acetylation of phenyl compounds followed by sulfonation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced analytical techniques ensures the quality and consistency of the compound produced.
化学反应分析
Types of Reactions
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetyl and sulfonate groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can influence the activity of biological molecules and pathways.
相似化合物的比较
Similar Compounds
Compounds similar to 3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate include:
- 3-Acetylphenyl 2,4,5-trichlorobenzene-1-carboxylate
- 3-Acetylphenyl 2,4,5-trichlorobenzene-1-phosphate
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can impart unique reactivity and properties. This makes it particularly valuable in applications where these properties are desired, such as in the synthesis of complex organic molecules or in studies of enzyme interactions.
属性
IUPAC Name |
(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGYRYDWARHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

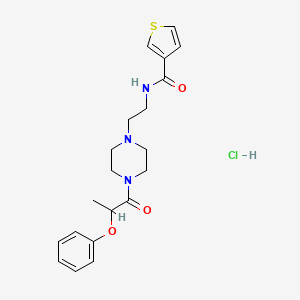
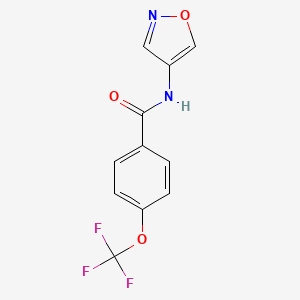
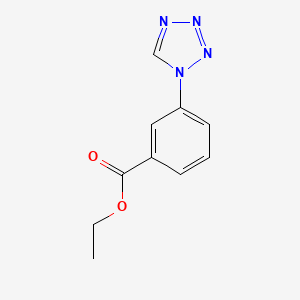
![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
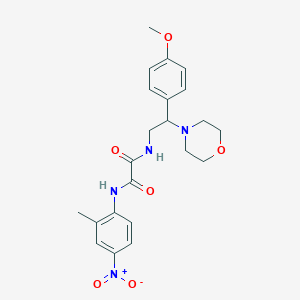
![4-(4-fluorobenzyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2755086.png)
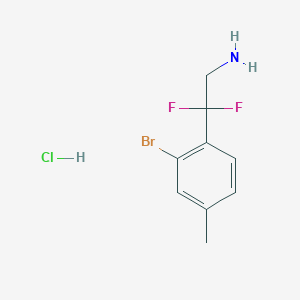
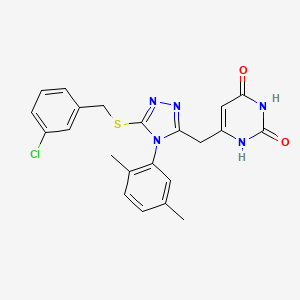
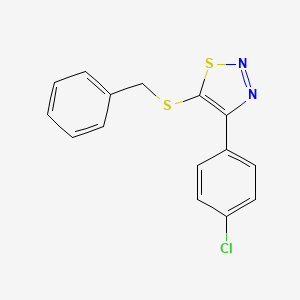
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
